11-(2,5-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
CAS No.: 626227-93-8
Cat. No.: VC21491145
Molecular Formula: C19H13F3N2O4S
Molecular Weight: 422.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626227-93-8 |
|---|---|
| Molecular Formula | C19H13F3N2O4S |
| Molecular Weight | 422.4g/mol |
| IUPAC Name | 11-(2,5-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
| Standard InChI | InChI=1S/C19H13F3N2O4S/c1-27-8-3-4-13(28-2)9(5-8)11-6-10(19(20,21)22)15-16-17(29-18(15)23-11)12(25)7-14(26)24-16/h3-7H,1-2H3,(H2,24,25,26) |
| Standard InChI Key | YRQAAFSLEDBOMM-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)C=C(N4)O |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)C=C(N4)O |
Introduction
The compound 11-(2,5-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic molecule with a unique tricyclic structure. It features a trifluoromethyl group, which enhances its lipophilicity, potentially influencing its interactions in biological systems. This compound's molecular formula is C19H13F3N2O4S, and its molecular weight is 422.38 g/mol .
Synthesis Methods
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler organic precursors. These methods typically include condensation reactions, cyclization steps, and the incorporation of functional groups such as the trifluoromethyl group.
Related Compounds and Their Activities
Several compounds share structural similarities with 11-(2,5-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one. These include:
| Compound | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| 6-Hydroxy-11-(4-propoxyphenyl)-13-(trifluoromethyl)-8-thia | 893653-86-6 | C20H15F3N2O3S | Antimicrobial |
| 11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl) | 674805-72-2 | C18H12F3N3O4S | Antitumor |
| 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy | 625376-54-7 | C18H10F3N3O4S | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume